molecular formula C10H12F2 B3090032 1-(1,1-Difluoroethyl)-2,4-dimethylbenzene CAS No. 1204295-93-1

1-(1,1-Difluoroethyl)-2,4-dimethylbenzene

Cat. No. B3090032
CAS RN: 1204295-93-1
M. Wt: 170.2 g/mol
InChI Key: OTZPLOIEJLAFTK-UHFFFAOYSA-N
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Description

1,1-Difluoroethyl is an organofluorine compound. It’s a colorless gas used as a refrigerant and as a propellant for aerosol sprays . Benzene is a colorless liquid that’s widely used in the chemical industry .


Synthesis Analysis

1,1-Difluoroethane is produced by the mercury-catalyzed addition of hydrogen fluoride to acetylene . The synthesis of benzene derivatives often involves electrophilic aromatic substitution or other organic reactions .


Molecular Structure Analysis

The molecular structure of 1,1-Difluoroethyl is C2H4F2 . Benzene has a planar hexagonal structure of carbon atoms, with each carbon atom bonded to two other carbons and one hydrogen, forming a ring .


Chemical Reactions Analysis

1,1-Difluoroethyl radicals can undergo photodissociation reactions when excited to an energy state of 94.82 kcal/mol . Benzene can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom in the benzene ring .


Physical And Chemical Properties Analysis

1,1-Difluoroethane has a molar mass of 66.05 g/mol and a boiling point of -24.7 °C . Benzene is a colorless liquid at room temperature with a sweet smell .

Mechanism of Action

The mechanism of action is not clear without a specific context. In medicinal chemistry, for example, the mechanism of action would refer to how a molecule interacts with biological targets .

Safety and Hazards

1,1-Difluoroethane is extremely flammable and can be harmful if inhaled . Benzene is known to be a carcinogen and is also highly flammable .

Future Directions

Research into the properties and uses of organofluorine compounds and benzene derivatives is ongoing. For example, 1,1-Difluoroethyl radicals have been studied for their photodissociation dynamics . Benzene and its derivatives continue to be important in the synthesis of numerous chemical compounds .

properties

IUPAC Name

1-(1,1-difluoroethyl)-2,4-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2/c1-7-4-5-9(8(2)6-7)10(3,11)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZPLOIEJLAFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-Difluoroethyl)-2,4-dimethylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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